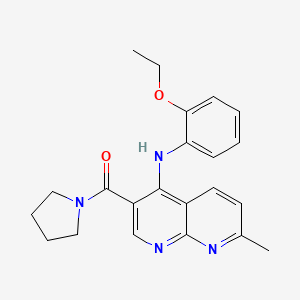

(4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

説明

(4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a 1,8-naphthyridine derivative characterized by a 7-methyl-substituted core. Key structural features include:

- Position 3: A pyrrolidin-1-yl methanone group, introducing a cyclic amine and carbonyl functionality.

- Position 4: A 2-ethoxyphenylamino substituent, contributing an ether-linked aromatic system.

- Molecular weight: Calculated as 388 g/mol (C₂₃H₂₄N₄O₂).

The compound’s synthesis likely involves condensation and substitution reactions, similar to methods described for related 1,8-naphthyridines . Structural characterization techniques such as NMR, IR, and mass spectrometry (as applied in ) would confirm its purity and conformation.

特性

IUPAC Name |

[4-(2-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-3-28-19-9-5-4-8-18(19)25-20-16-11-10-15(2)24-21(16)23-14-17(20)22(27)26-12-6-7-13-26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFQKLJQNULKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a naphthyridine derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 376.5 g/mol. Its structural features include a naphthyridine core substituted with an ethoxyphenyl amino group and a pyrrolidinyl methanone moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 1251702-70-1 |

Antimicrobial Activity

Recent studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus and Pseudomonas aeruginosa .

Case Study:

A study evaluated the antimicrobial activity of several naphthyridine derivatives, revealing that certain modifications to the naphthyridine core enhanced their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.12 to 0.98 µg/mL, indicating potent antibacterial activity .

Anticancer Activity

Naphthyridine derivatives are also being researched for their anticancer potential. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Research Findings:

In vitro studies have shown that (4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins .

Table: Anticancer Activity Summary

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (4-((2-Ethoxyphenyl)amino)-7-methyl... | MCF-7 | 10 | Induction of apoptosis |

| (4-((2-Ethoxyphenyl)amino)-7-methyl... | HeLa | 15 | Inhibition of Bcl-2 protein |

| Similar Naphthyridine Derivative | A549 | 12 | Cell cycle arrest |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that naphthyridine derivatives can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting a role in modulating inflammatory responses .

Mechanism of Action:

The anti-inflammatory action is believed to be mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, which are critical in the inflammatory process .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including the compound . Research indicates that modifications to the naphthyridine structure can enhance antibacterial efficacy against various pathogens.

Case Study: Antibacterial Efficacy

A study published in MDPI demonstrated that certain naphthyridine derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions showed improved effectiveness compared to standard antibiotics like ciprofloxacin and ofloxacin, particularly against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity | Comparative Standard |

|---|---|---|

| Naphthyridine Derivative A | High | Ciprofloxacin |

| Naphthyridine Derivative B | Moderate | Ofloxacin |

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly as a non-steroidal antagonist of the mineralocorticoid receptor. This mechanism suggests its use in treating cardiovascular and renal disorders.

Case Study: Cardiovascular and Renal Disorders

A patent describes the compound's utility in the prophylaxis and treatment of conditions such as heart failure and diabetic nephropathy. The compound's mechanism involves the modulation of mineralocorticoid receptor activity, which plays a crucial role in fluid balance and blood pressure regulation .

Synthesis Overview

The synthesis typically involves:

- The formation of the naphthyridine core through cyclization reactions.

- Subsequent functionalization to introduce the ethoxyphenyl and pyrrolidinyl groups.

These methods not only yield the desired compound but also allow for the exploration of structural modifications that could enhance biological activity.

類似化合物との比較

Structural Similarities and Differences

The target compound shares a 1,8-naphthyridine core with derivatives synthesized in . Substituent variations critically influence properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 3g enhances polarity and hydrogen-bonding capacity, contrasting with the ethoxy group in the target compound, which increases lipophilicity .

- Conformational Flexibility: The pyrrolidine ring in the target compound may improve solubility in organic media compared to rigid substituents like propenone in 3g .

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound’s similarity to 3g is moderate (~0.6–0.7), driven by the shared naphthyridine core but reduced by substituent differences. Graph-based comparisons () highlight the conserved core and divergent functional groups, which correlate with property variations .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with nucleophilic substitution or condensation of a 1,8-naphthyridine precursor with a 2-ethoxyphenylamine moiety. Key steps include:

- Acylation : Introducing the pyrrolidine-1-carbonyl group via coupling reagents (e.g., POCl₃ in DMF at 80–100°C) to ensure regioselectivity .

- Sonochemical methods : Ultrasonic irradiation reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by enhancing reagent diffusion .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol. Optimization requires monitoring via TLC and adjusting parameters like solvent polarity (DMF vs. acetonitrile) and temperature .

Q. Which analytical techniques are critical for structural validation?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C7, ethoxy group on phenyl). Aromatic protons in the naphthyridine core appear as doublets at δ 8.2–8.5 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 432.2025) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry for analogues (e.g., piperidine vs. pyrrolidine substituents) .

Q. How does the compound’s reactivity vary under acidic or basic conditions?

- Acidic conditions : Protonation of the naphthyridine nitrogen enhances electrophilicity, enabling nucleophilic attack at C3.

- Basic conditions : Deprotonation of the pyrrolidine NH (if present) may alter solubility or facilitate ring-opening side reactions. Stability studies (pH 2–12, 37°C) with HPLC monitoring (C18 column, acetonitrile/water + 0.1% TFA) are recommended to track degradation .

Advanced Research Questions

Q. What computational strategies predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with flexible side chains to simulate interactions with enzymes (e.g., acetylcholinesterase). Clustering poses by RMSD identifies dominant binding modes .

- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes (100 ns trajectories, NPT ensemble). Focus on hydrogen bonds between the ethoxyphenyl group and catalytic residues .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain discrepancies in efficacy .

- Dose-response validation : Replicate in vitro IC₅₀ values (e.g., 2 µM for kinase inhibition) using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What statistical approaches validate synthetic yield improvements?

- Design of Experiments (DoE) : Use Minitab or JMP to screen factors (temperature, solvent ratio, catalyst loading) via fractional factorial design. ANOVA identifies significant variables (e.g., p < 0.05 for solvent polarity) .

- Response surface methodology (RSM) : Optimize conditions for >90% yield, validated by Tukey’s post hoc test .

Q. How can crystallographic twinning complicate structural analysis?

- SHELXL refinement : Apply TWIN/BASF commands to model twinned data (e.g., pseudo-merohedral twinning). HKLF 5 format integrates intensity statistics for ambiguous reflections .

- Validation tools : Check R₁/R₁ₐ values (>5% difference suggests twinning) and PLATON’s ADDSYM for missed symmetry .

Q. What strategies mitigate oxidative degradation during storage?

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks. Monitor via UPLC-PDA for degradants (e.g., naphthyridine N-oxide).

- Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to suppress radical-mediated degradation .

Methodological Resources

- Chromatographic analysis : Kovacs retention indices (n-alkane calibration) standardize GC conditions for impurity profiling .

- Synthetic yield optimization : Sonochemical reactors (e.g., Hielscher UP200Ht) enhance mixing for scaled-up batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。